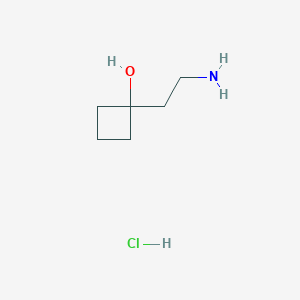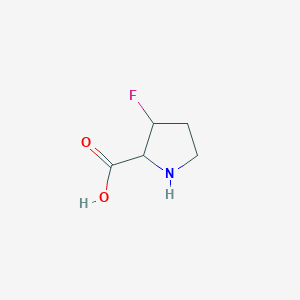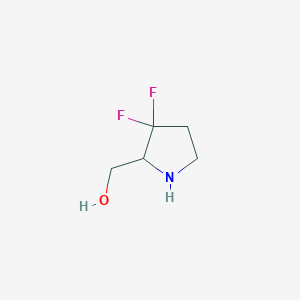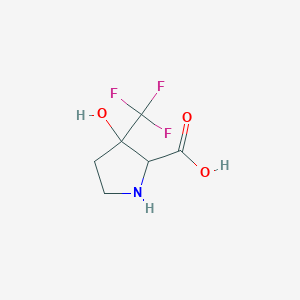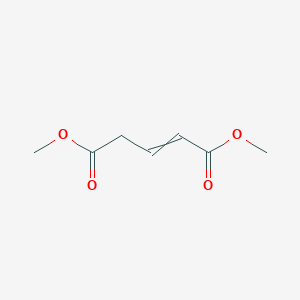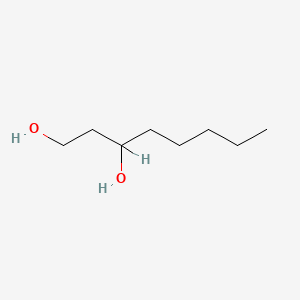
1,3-Octanediol
Overview
Description
1,3-Octanediol is an aliphatic alcohol . It has the molecular formula C8H18O2 . It has a musty type odor and a bitter type flavor .
Synthesis Analysis
A synthetic pathway for the production of 1,3-propanediol from glucose via the Krebs cycle intermediate malate has been described . This non-natural pathway extends a previously published synthetic pathway for the synthesis of (L)-2,4-dihydroxybutyrate (L-DHB) from malate by three additional reaction steps . Chiral 1,3-Octanediol synthetic studies using enzymatic methods as key steps have also been reported .
Molecular Structure Analysis
1,3-Octanediol has a molecular weight of 146.2273 . Its structure is available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
Alkanediols, including 1,3-Octanediol, show an antimicrobial effect due to their amphiphilic structure . A novel method based on solid-phase microextraction (SPME) followed by high-speed gas chromatography (HSGC) was developed for the analysis of total 1,3-octanediols in apple juices by means of derivatization reaction to volatile 1,3-dioxanes .
Physical And Chemical Properties Analysis
1,3-Octanediol has a density of 0.9±0.1 g/cm3 . Its boiling point is 255.6±8.0 °C at 760 mmHg . The vapour pressure is 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 57.3±6.0 kJ/mol . The flash point is 117.2±13.0 °C . The index of refraction is 1.453 . The molar refractivity is 42.1±0.3 cm3 . It has 2 hydrogen bond acceptors and 2 hydrogen bond donors . It has 6 freely rotating bonds .
Scientific Research Applications
C8H18O2\text{C}_8\text{H}_{18}\text{O}_2C8H18O2
and a molecular weight of approximately 146.23 g/mol . Below, I’ve outlined six distinct fields where 1,3-octanediol finds application:Antimicrobial Agent in Pharmaceuticals
- As an alternative preservative, 1,3-octanediol has been investigated for its antimicrobial efficacy. Its effectiveness is linked to the length of the alkyl chain, with longer chains showing better activity .
Mechanism of Action
Target of Action
1,3-Octanediol, also known as octane-1,3-diol, is a chemical compound with the formula C8H18O2 It’s structurally similar to 1,2-pentanediol and 1,2-octanediol, which have been tested on various freshwater species from three trophic levels .
Mode of Action
For instance, some diols can disrupt cell membranes or interfere with metabolic processes .
Biochemical Pathways
As a fatty alcohol , it may interact with lipid membranes and potentially influence various cellular processes.
Pharmacokinetics
Its metabolism and excretion would depend on various factors, including its chemical structure and the specific biological systems it interacts with .
Result of Action
Based on its structural similarity to other diols, it may have various effects, such as disrupting cell membranes or interfering with metabolic processes .
Future Directions
Alkanediols, including 1,3-Octanediol, are often used as alternative antimicrobial preservatives for dermal formulations . There is a growing need for alternative compounds for antimicrobial preservation in order to meet the microbiological quality acceptance criteria for cutaneous preparations . Therefore, alkanediols could be candidates for substituting conventional preservatives .
properties
IUPAC Name |
octane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-2-3-4-5-8(10)6-7-9/h8-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTMXCOHGKSXIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00865095 | |
| Record name | 1,3-Octanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00865095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Octanediol | |
CAS RN |
23433-05-8, 120727-18-6 | |
| Record name | 1,3-Octanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23433-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Octanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023433058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Octanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00865095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Octanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R)-1,3-Octanediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029359 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of octane-1,3-diol in apples?
A: Octane-1,3-diol is a significant volatile compound found in certain apple cultivars, contributing to their characteristic aroma. Research suggests that it might be biosynthetically derived from (R)-(+)-octane-1,3-diol, a known antimicrobial agent. [, ]
Q2: How is octane-1,3-diol formed in apples?
A: While the exact biosynthetic pathway remains unclear, studies suggest that octane-1,3-diol in apples may be formed from precursors like (R)-octane-1,3-diol, (R)-5(Z)-octene-1,3-diol, and (3R,7R)- and (3R,7S)-octane-1,3,7-triol, reacting with specific aldehydes and ketones naturally present in apples or produced during fermentation. []
Q3: Can the different stereoisomers of octane-1,3-diol be found in nature?
A: Yes, research has identified the presence of both (2S,4R) and (2R,4R) stereoisomers of octane-1,3-diol derived 1,3-dioxanes in apples and cider, with the former being the predominant form. Interestingly, the ratio seems to differ for 1,3-dioxanes originating from acetone and 2-butanone. [] Further investigation revealed that naturally occurring octane-1,3,7-triol in apples exists as a mixture of (3R,7S)- and (3R,7R)-isomers, indicating a potential biosynthetic link to the antimicrobial (R)-(+)-octane-1,3-diol. []
Q4: How can we determine the total amount of octane-1,3-diol in apple juice?
A: A novel method utilizes solid-phase microextraction (SPME) and high-speed gas chromatography (HSGC) to determine total octane-1,3-diol content in apple juice. This method involves derivatizing the diols into volatile 1,3-dioxanes for analysis. [, ]
Q5: What is the absolute configuration of octane-1,3-diol in apples?
A: Research has identified 3-hydroxyoctyl β-d-glucoside in apples and determined that both free and bound octane-1,3-diol predominantly exist in the (R) configuration. []
Q6: Beyond its natural occurrence, are there synthetic routes for octane-1,3-diol production?
A: Yes, enantioselective synthesis of octane-1,3-diol stereoisomers is possible using (R)- and (R,S)-octane-1,3-diol and (R)- and (R,S)-5(Z)-octene-1,3-diol as starting materials. [] Additionally, chiral 1,3-octanediol synthesis can be achieved using enzymatic methods as key steps. []
Q7: What are some applications of octane-1,3-diol and its derivatives?
A: Octane-1,3-diol derivatives, particularly its benzyl ethers, have been investigated for their liquid crystalline properties. [] Furthermore, a chiral silane derived from octane-1,3-diol has shown promise as a protecting group in organic synthesis, enabling the preparation of enantiomerically pure compounds like the pine beetle pheromone (-)-frontalin. []
Q8: Are there any potential uses for octane-1,3-diol in plasticizer production?
A: While not directly derived from octane-1,3-diol, research has explored the synthesis of a novel benzoate plasticizer for polyvinyl chloride using 2-ethylhexanol, a potential byproduct of octane-1,3-diol production. [] This highlights the potential for exploring sustainable applications using byproducts from octane-1,3-diol synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



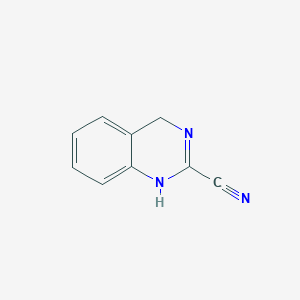
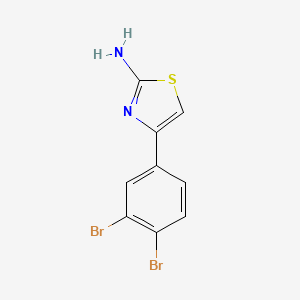
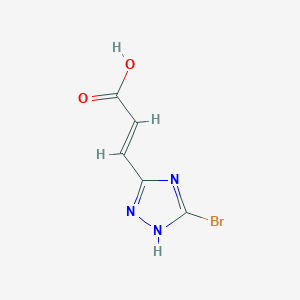

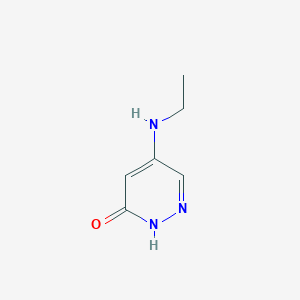
![Methyl 5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate](/img/structure/B7934089.png)
![[2-(Fluoromethyl)cyclobutyl]methanamine](/img/structure/B7934095.png)

![(3aS,4R,6aR)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B7934106.png)
